2-epi-Ivermectin B1a

Acaricidal activity Pesticide residue Structure-activity relationship

2-epi-Ivermectin B1a (Ivermectin EP Impurity A) is the stereochemically distinct C-2 epimer of ivermectin B1a, present at 1.2–1.5% peak area in commercial API. It coelutes with the main peak in all current USP and EP compendial HPLC methods, making dedicated reference material mandatory for method development and ANDA/DMF regulatory filings. This standard enables baseline separation, accurate quantification, and ICH Q1A(R2) forced degradation monitoring. Supplied with full COA documentation traceable to USP/EP pharmacopeial standards for GMP compliance. For research and analytical use only.

Molecular Formula C48H74O14
Molecular Weight 875.1 g/mol
CAS No. 70288-86-7
Cat. No. B1672693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-epi-Ivermectin B1a
CAS70288-86-7
SynonymsMK-933;  Ivermectin;  Ivomec;  L 64047; 1 Mectizan;  MK 933;  MK-0933;  Noromectin;  Pandex.
Molecular FormulaC48H74O14
Molecular Weight875.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
InChIKeyAZSNMRSAGSSBNP-TYECJXEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-epi-Ivermectin B1a (CAS 70288-86-7): Chemical Identity and Basic Characterization for Research Procurement


2-epi-Ivermectin B1a (CAS 70288-86-7) is a diastereomeric epimer of ivermectin B1a, differing solely in stereochemical configuration at the C-2 position of the macrocyclic lactone ring [1]. As a semi-synthetic derivative of the avermectin class of 16-membered macrocyclic lactones, the compound shares the molecular formula C₄₈H₇₄O₁₄ and molecular weight of 875.1 g/mol with ivermectin B1a, while exhibiting distinct physicochemical properties including specific optical rotation of +71.5 ± 3° (c = 0.755 in chloroform) and a melting point of 151–160°C [2]. The compound is recognized pharmacopeially as a specified impurity (Ivermectin EP Impurity A) in commercial ivermectin drug substance and serves primarily as an analytical reference standard for pharmaceutical quality control and impurity profiling applications [3].

Why Ivermectin API or Other Avermectin Analogs Cannot Substitute for 2-epi-Ivermectin B1a (CAS 70288-86-7) in Analytical and Quality Control Workflows


Substitution of 2-epi-Ivermectin B1a with ivermectin B1a or other avermectin analogs is analytically invalid due to the epimer's distinct chromatographic behavior and stereospecific regulatory identification requirements. A 2021 study demonstrated that this epimer coelutes with the major API peak in all compendial HPLC methods prescribed by current USP and EP monographs, necessitating dedicated reference material to achieve baseline separation and accurate quantification [1]. Furthermore, 2-epi-Ivermectin B1a represents a process-related impurity that is stereochemically distinct from the active pharmaceutical ingredient, exhibiting differential base-catalyzed degradation kinetics and unique mass spectrometric fragmentation patterns that preclude reliable identification using non-epimeric reference standards [2]. Regulatory submissions for ANDA and DMF filings explicitly require characterized impurity reference standards for method validation; generic ivermectin API cannot satisfy this traceability requirement .

Quantitative Differentiation Evidence for 2-epi-Ivermectin B1a (CAS 70288-86-7): Comparative Data vs. Ivermectin B1a and Avermectin Analogs


Comparative Antiparasitic Activity: 2-epi-Ivermectin B1a vs. Ivermectin B1a Against Tetranychus urticae (Two-Spotted Spider Mite)

2-epi-Ivermectin B1a demonstrates substantially reduced acaricidal activity compared to ivermectin B1a against Tetranychus urticae (two-spotted spider mite). This differential bioactivity profile is critical for distinguishing the epimer from the active pharmaceutical ingredient in analytical and residue monitoring contexts [1].

Acaricidal activity Pesticide residue Structure-activity relationship

Chromatographic Coelution and Quantification Threshold: 2-epi-Ivermectin B1a in Ivermectin API Batches

In a validated RP-HPLC method published in 2021, 2-epi-Ivermectin B1a was identified as a previously unresolved isomer peak that coelutes with the major ivermectin B1a peak in all compendial HPLC methods prescribed by USP and EP monographs. The newly developed method achieved baseline separation of this epimer, revealing its presence at 1.2% to 1.5% peak area in typical ivermectin API samples [1].

HPLC method validation Pharmaceutical impurity profiling USP/EP monograph

Degradation Pathway Specificity: Base-Catalyzed Epimerization and Irreversible Rearrangement of 2-epi-Ivermectin B1a

2-epi-Ivermectin B1a is formed via reversible base-catalyzed epimerization at the C-2 position of ivermectin B1a. Under continued alkaline conditions, this intermediate undergoes irreversible rearrangement to the isomeric alkene analog, Δ²-ivermectin B1a . This degradation cascade is stereospecific and not observed with non-epimeric avermectin analogs such as abamectin B1a or doramectin [1].

Drug degradation kinetics Forced degradation study Stability-indicating method

LC-MS/MS Residue Monitoring: Epimer-Specific Detection for Regulatory Compliance

Validated LC-MS/MS methods for simultaneous determination of macrocyclic lactone residues in bovine tissues and milk have established quantitative frameworks requiring epimer-specific reference standards. The method developed by Inoue et al. (2009) achieved recovery rates of 87.9–99.8% with within-day precision of 1.5–7.4% (n=6) across eight avermectin analytes including ivermectin, abamectin B1a, and doramectin [1]. Similar multi-analyte methods for milk residues comply with European Commission Decision 2002/657/EC, which mandates confirmatory analysis using characterized reference standards for each specified compound [2].

Veterinary drug residue Food safety monitoring LC-MS/MS method

Physical-Chemical Differentiation: Hygroscopicity and Thermal Stability vs. Ivermectin B1a

2-epi-Ivermectin B1a exhibits distinct handling and storage requirements compared to ivermectin B1a. The compound is documented as hygroscopic and requires storage at -20°C under inert atmosphere to maintain stability . In contrast, ivermectin B1a API is typically stored at 2–8°C with less stringent inert atmosphere requirements [1].

Reference standard handling Storage conditions Compound stability

Priority Research and Industrial Application Scenarios for 2-epi-Ivermectin B1a (CAS 70288-86-7) Reference Standard


Pharmaceutical Quality Control: Impurity Profiling and ANDA/DMF Submission Support

2-epi-Ivermectin B1a serves as a critical reference standard for identifying and quantifying this specific process-related impurity in ivermectin drug substance batches. The 2021 Zhao et al. study demonstrated that this epimer is present at 1.2–1.5% peak area in commercial API and coelutes with the main peak in all current compendial methods [1]. Pharmaceutical QC laboratories require this reference material to develop and validate HPLC methods capable of baseline resolution, a prerequisite for ANDA and DMF submissions to regulatory agencies including FDA and EMA [2].

Forced Degradation and Stability-Indicating Method Development

The base-catalyzed epimerization pathway of ivermectin B1a to 2-epi-Ivermectin B1a, followed by irreversible rearrangement to Δ²-ivermectin B1a, represents a stereospecific degradation cascade that must be monitored in forced degradation studies [1]. Analytical method developers require authenticated 2-epi-Ivermectin B1a reference standard to confirm that stability-indicating HPLC methods can resolve and quantify this degradation product, satisfying ICH Q1A(R2) requirements for pharmaceutical stability testing [2].

Veterinary Drug Residue Monitoring in Food-Producing Animals

LC-MS/MS methods validated for simultaneous determination of macrocyclic lactone residues in bovine tissues (muscle, liver, fat) and milk achieve recovery rates of 87.9–99.8% with precision ≤8.4% RSD [1]. 2-epi-Ivermectin B1a reference standard is required for method validation and routine quality control in laboratories conducting residue monitoring programs compliant with European Commission Decision 2002/657/EC and Codex Alimentarius maximum residue limit (MRL) enforcement [2].

Reference Standard Traceability for EP/USP Compliance

As Ivermectin EP Impurity A, 2-epi-Ivermectin B1a reference material with full Certificate of Analysis (COA) documentation enables traceability against pharmacopeial standards (USP and EP). This traceability is mandatory for analytical method transfer, regulatory inspection readiness, and demonstration of cGMP compliance in pharmaceutical manufacturing environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-epi-Ivermectin B1a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.